Cas no 384362-18-9 ({4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yloxy}acetic acid)

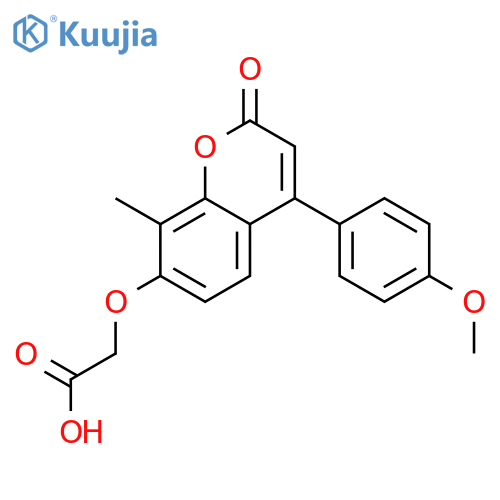

384362-18-9 structure

商品名:{4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yloxy}acetic acid

{4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yloxy}acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-((4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid

- STL466261

- MFCD03266040

- Oprea1_633644

- {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid

- EN300-302771

- 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid

- AKOS004938914

- 2-((4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl)oxy)aceticacid

- acetic acid, [[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-1-benzopyran-7-yl]oxy]-

- 384362-18-9

- LS-04940

- ALBB-015840

- CS-0280146

- ([4-(4-Methoxyphenyl)-8-methyl-2-oxo-2h-chromen-7-yl]oxy)acetic acid

- 2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxyacetic acid

- {4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yloxy}acetic acid

-

- MDL: MFCD03266040

- インチ: InChI=1S/C19H16O6/c1-11-16(24-10-17(20)21)8-7-14-15(9-18(22)25-19(11)14)12-3-5-13(23-2)6-4-12/h3-9H,10H2,1-2H3,(H,20,21)

- InChIKey: HXRDDBNOBBLTLY-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 340.09468823Da

- どういたいしつりょう: 340.09468823Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 534

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 82.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3

{4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yloxy}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-302771-5.0g |

2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid |

384362-18-9 | 5.0g |

$1075.0 | 2023-02-25 | ||

| Enamine | EN300-302771-0.5g |

2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid |

384362-18-9 | 0.5g |

$271.0 | 2023-09-06 | ||

| TRC | M056880-2000mg |

{[4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid |

384362-18-9 | 2g |

$ 615.00 | 2022-06-04 | ||

| Enamine | EN300-302771-1.0g |

2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid |

384362-18-9 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-302771-10.0g |

2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid |

384362-18-9 | 10.0g |

$1593.0 | 2023-02-25 | ||

| Enamine | EN300-302771-0.05g |

2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid |

384362-18-9 | 0.05g |

$66.0 | 2023-09-06 | ||

| Enamine | EN300-302771-10g |

2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid |

384362-18-9 | 10g |

$1593.0 | 2023-09-06 | ||

| Enamine | EN300-302771-5g |

2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid |

384362-18-9 | 5g |

$1075.0 | 2023-09-06 | ||

| OTAVAchemicals | 3460118-500MG |

2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid |

384362-18-9 | 95% | 500MG |

$150 | 2023-07-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1350816-5g |

2-((4-(4-Methoxyphenyl)-8-methyl-2-oxo-2h-chromen-7-yl)oxy)acetic acid |

384362-18-9 | 97% | 5g |

¥5676.00 | 2024-05-15 |

{4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yloxy}acetic acid 関連文献

-

Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871

384362-18-9 ({4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yloxy}acetic acid) 関連製品

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:384362-18-9){4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yloxy}acetic acid

清らかである:99%

はかる:5g

価格 ($):317.0